5-ACetyl-4-indanol
Overview
Description
5-Acetyl-4-indanol is an organic compound that belongs to the class of indole heterocyclic compounds. It has the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol .
Physical and Chemical Properties Analysis
This compound has a melting point of 47 °C . Its density is predicted to be 1.186±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 10.58±0.20 .Scientific Research Applications
Enzymatic Preparation and Stereochemistry
- Synthesis of Enantiomers: Enzymatic methods have been used to synthesize enantiomerically enriched indanoxazolidinones from 1-amino-2-indanol, which is a related compound to 5-Acetyl-4-indanol. The process involves the lipase-catalyzed resolution of N-carbamylamino derivatives (Suzuki, Nagasawa, & Sugai, 2001).
Chemical Structure and Reactions
- Stereoselective Alkylations: Studies on the stereoselective alkylations of enolates derived from ligands attached to indenyl iron chiral auxiliaries have been conducted. This includes investigations into the conformational analysis and X-ray crystal structure of related compounds (Davies, Holland, Sutton, & McNally, 1991).
Biological Activity and Drug Development
Acetylcholinesterase Inhibitors
Research into acetylcholinesterase inhibitors has identified potent compounds with structures related to this compound, which have applications in treating neurological disorders like Alzheimer's disease (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Indanone in Medicinal Chemistry
Indanone derivatives, which include this compound, are significant in medicinal chemistry due to their pharmacological activities and are used in the synthesis of various medicinally important molecules (Patil, Patil, & Patil, 2017).
Biocatalysis and Chiral Separation
- Kinetic Resolution of Secondary Alcohols: A nanohybrid material was developed for the kinetic resolution of secondary alcohols, including chiral indanol, which is a precursor intermediate for the synthesis of drugs. This demonstrates the application of biocatalysis in producing enantiomerically pure compounds (Galvão et al., 2018).
Chemical Synthesis Techniques
Synthesis of Derivatives
Novel techniques have been developed for the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, which utilize intermediates related to this compound (Hote & Lokhande, 2014).
Ultrasound-Assisted Dehydrogenation
The dehydrogenation of compounds related to this compound has been investigated under thermal and sono-thermal conditions, demonstrating advanced techniques in organic synthesis (Memarian, Farhadi, & Sabzyan, 2010).
Biocatalysis and Antifungal Activity
- Biocatalytic Preparation and Antifungal Activity: Biocatalytic methods have been used to prepare chloroindanol derivatives, which are chemically related to this compound, and have been found to exhibit antifungal activity against Botrytis cinerea (Pinedo-Rivilla et al., 2020).
Safety and Hazards
The safety data sheet for indan-1-ol, a compound similar to 5-Acetyl-4-indanol, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Indoles, including 5-Acetyl-4-indanol, continue to attract attention from the international chemical community due to their wide-ranging biological activity and presence in many natural products and drugs . The development of new methodologies for the construction of this significant heterocyclic ring continues to be a focus of research .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include compounds like 5-acetyl-4-indanol, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes at the cellular level . For instance, some indole derivatives have been found to exhibit antimicrobial properties .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and overall therapeutic potential .
Result of Action
Indole derivatives are known to have various biologically vital properties, including potential anticancer, antimicrobial, and other therapeutic effects .
Properties
IUPAC Name |
1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(12)9-6-5-8-3-2-4-10(8)11(9)13/h5-6,13H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOCMAAVURAHCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(CCC2)C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241478 | |
Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-02-4 | |
Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28179-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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